2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide
Description
2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at position 6, a thioether linkage at position 4, and an acetamide group bound to a 4-chlorobenzyl moiety. This structure combines pharmacophoric elements associated with kinase inhibition and antiproliferative activity, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-4-2-12(3-5-13)9-18-15(23)10-24-16-8-14(19-11-20-16)22-7-1-6-21-22/h1-8,11H,9-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYQFHXVSYZIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, typically using a thiol reagent.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-chlorobenzylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues in Thiadiazole Derivatives ()
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzyl-thioacetamide motif but replace the pyrimidine-pyrazole core with a thiadiazole ring. Key differences include:
The thiadiazole derivatives generally exhibit moderate yields (72–88%) and melting points (135–170°C), suggesting robust synthetic protocols.
Quinazolinone-Based Analogues ()
Quinazolinone derivatives like 2-((4-Chlorobenzyl)thio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one (5) feature a bulkier tricyclic core but retain the thioacetamide and 4-chlorobenzyl groups. Comparisons include:
The quinazolinone scaffold introduces additional methoxy groups, which may enhance solubility but reduce metabolic stability. The target compound’s smaller pyrimidine-pyrazole system could offer better pharmacokinetic profiles due to reduced molecular weight .
Oxadiazole-Pyrimidine Hybrids ()
Compounds such as 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) incorporate oxadiazole and pyrimidine motifs. Key contrasts:
| Property | Target Compound | Compound 1 (Oxadiazole) |
|---|---|---|
| Core Structure | Pyrimidine-pyrazole | Oxadiazole-pyrimidine |
| Substituents | 4-Cl-benzyl | 4-Nitrophenyl, 4-Cl-phenyl |
| Synthesis | Not reported | K₂CO₃/acetone, 8h |
The oxadiazole derivatives are synthesized via nucleophilic substitution, similar to methods for thiadiazoles. The nitro group in compound 1 may increase electrophilicity but reduce bioavailability compared to the target’s chlorobenzyl group .
Implications for Drug Design
- Pyrimidine vs. Thiadiazole/Quinazolinone: The pyrimidine-pyrazole core may optimize target selectivity compared to bulkier cores.
- 4-Chlorobenzyl Group : A recurring motif in antiproliferative agents, this group likely enhances lipophilicity and target binding .
- Thioether Linkage : Critical for stabilizing the molecule and facilitating interactions with cysteine residues in enzymes .
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